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Compound of Interest

Compound Name: KRAS G12C inhibitor 23

Cat. No.: B12417785 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide provides a comprehensive overview of the covalent binding

kinetics of well-characterized KRAS G12C inhibitors. Despite a thorough search of scientific

literature and public databases, no specific data was found for a compound designated as

"KRAS G12C inhibitor 23." The information presented herein is based on publicly available

data for representative KRAS G12C covalent inhibitors and is intended to serve as a detailed

technical resource on the subject.

Introduction to KRAS G12C Covalent Inhibition
The KRAS protein is a key signaling molecule that cycles between an active GTP-bound state

and an inactive GDP-bound state.[1][2] Mutations in the KRAS gene are among the most

common in human cancers, with the G12C mutation being particularly prevalent in non-small

cell lung cancer. This mutation introduces a cysteine residue at position 12, which has been

exploited for the development of targeted covalent inhibitors.[2]

These inhibitors function by forming an irreversible covalent bond with the thiol group of the

mutant cysteine 12.[2] This interaction selectively targets the mutated protein, locking it in an

inactive, GDP-bound conformation.[1][2][3][4] By trapping KRAS G12C in this inactive state,

the inhibitors prevent its interaction with downstream effector proteins, thereby blocking

oncogenic signaling pathways.[1] The covalent nature of this binding leads to prolonged target

engagement and durable inhibition.
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Quantitative Data on Covalent Binding Kinetics
The efficacy of a covalent inhibitor is determined by a two-step process: the initial non-covalent

binding to the target protein, characterized by the inhibition constant (K_i), followed by the

irreversible covalent bond formation, defined by the rate of inactivation (k_inact). The overall

potency is often expressed as the second-order rate constant, k_inact/K_i.

Below is a summary of the covalent binding kinetics for several well-characterized KRAS G12C

inhibitors.
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Inhibitor
k_inact
(s⁻¹)

K_i (µM)
k_inact/K_i
(M⁻¹s⁻¹)

Assay
Method

Reference

ARS-853 Not Reported ~200 76

Mass

Spectrometry

-based

Patricelli et

al., Cancer

Discovery,

2016[5]

AMG 510

(Sotorasib)
Not Reported Not Reported Not Reported

Various

biochemical

and cellular

assays

Canon et al.,

Nature, 2019

MRTX849

(Adagrasib)
Not Reported Not Reported Not Reported

Various

biochemical

and cellular

assays

Hallin et al.,

Cancer

Discovery,

2020

Compound 1 Not Reported Not Reported 501

Mass

Spectrometry

-based

Lito et al.,

Chemical

Proteomic

Characterizati

on of a

Covalent

KRASG12C

Inhibitor,

2018[5]

ARS-853 Not Reported 36.0 ± 0.7 Not Reported

Stopped-flow

fluorescence

spectroscopy

Johnson et

al., Journal of

Biological

Chemistry,

2022[6][7][8]

[9]

Note: Direct comparative values for k_inact and K_i are not always reported in the same format

across different studies, and experimental conditions can vary.
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Experimental Protocols for Determining Covalent
Binding Kinetics
A variety of biochemical and biophysical methods are employed to characterize the binding

kinetics of covalent inhibitors.

Mass Spectrometry-Based Assays
Principle: This method directly measures the formation of the covalent adduct between the

inhibitor and the KRAS G12C protein over time.

Protocol Outline:

Protein Preparation: Recombinant human KRAS G12C (residues 1-185) is expressed and

purified. The protein is pre-loaded with GDP.

Reaction: The GDP-bound KRAS G12C is incubated with varying concentrations of the

covalent inhibitor at a controlled temperature.

Time Points: Aliquots of the reaction mixture are taken at different time points.

Quenching: The reaction in each aliquot is stopped, typically by the addition of a quenching

agent like formic acid.

LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry

(LC-MS) to separate the unmodified protein from the inhibitor-bound adduct.

Data Analysis: The fraction of modified protein at each time point and inhibitor concentration

is quantified. These data are then fitted to kinetic models to determine the k_inact and K_i

values.[5][10]

Fluorescence-Based Nucleotide Exchange Assays
Principle: These assays measure the ability of the inhibitor to trap KRAS G12C in the GDP-

bound state by monitoring the exchange of fluorescently labeled GDP for GTP.

Protocol Outline:
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Protein and Reagents: Purified KRAS G12C is incubated with a fluorescently labeled GDP

analog (e.g., mant-GDP). The guanine nucleotide exchange factor (GEF), such as SOS1, is

used to catalyze the nucleotide exchange.

Inhibitor Incubation: The KRAS G12C-mant-GDP complex is incubated with the covalent

inhibitor for a defined period.

Initiation of Exchange: The nucleotide exchange reaction is initiated by the addition of a high

concentration of unlabeled GTP and the GEF.

Fluorescence Monitoring: The change in fluorescence intensity is monitored over time. As

mant-GDP is released and replaced by GTP, the fluorescence signal decreases.

Data Analysis: The rate of fluorescence decay is measured. A slower rate in the presence of

the inhibitor indicates that it has covalently modified KRAS G12C and locked it in the GDP-

bound state, thus inhibiting nucleotide exchange.

Cellular Target Engagement Assays
Principle: These assays confirm that the inhibitor can bind to its target within a cellular

environment.

Protocol Outline (e.g., Cellular Thermal Shift Assay - CETSA):

Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358) are cultured.

Inhibitor Treatment: The cells are treated with the covalent inhibitor at various concentrations

for a specific duration.

Thermal Challenge: The treated cells are heated to a range of temperatures. Covalent

binding of the inhibitor stabilizes the KRAS G12C protein, leading to a higher melting

temperature.

Cell Lysis and Protein Analysis: The cells are lysed, and the soluble fraction of KRAS G12C

at each temperature is quantified by methods such as Western blotting or mass

spectrometry.
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Data Analysis: The melting curves are plotted, and the shift in the melting temperature upon

inhibitor binding is determined, confirming target engagement.[11]

Visualizations
KRAS Signaling Pathway and Covalent Inhibition
Caption: Mechanism of KRAS G12C covalent inhibition.

Experimental Workflow for Covalent Binding Kinetics
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Caption: Workflow for determining covalent binding kinetics using LC-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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